![molecular formula C10H12N6O2 B7438171 N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide](/img/structure/B7438171.png)
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide, also known as MET, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain ion channels and receptors. Specifically, this compound has been shown to inhibit the activity of voltage-gated sodium channels, which play a key role in neuronal signaling. Additionally, this compound has been shown to interact with a variety of other receptors, including GABA-A receptors and NMDA receptors.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including the inhibition of ion channels and receptors, as well as the inhibition of certain enzymes. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in certain disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide in lab experiments is its specificity for certain ion channels and receptors. This can help to elucidate the mechanisms underlying various biological processes. However, one limitation of using this compound is its potential toxicity, particularly at high concentrations. Additionally, this compound may have off-target effects on other ion channels and receptors, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide. One area of interest is the development of new cancer therapies based on the inhibition of tumor cell growth by this compound. Additionally, further research is needed to fully understand the mechanisms underlying the effects of this compound on ion channels and receptors. Finally, the potential therapeutic applications of this compound in other disease states, such as neurodegenerative diseases, should be explored.
Métodos De Síntesis
The synthesis of N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide involves the reaction of 2-bromo-5-nitropyridine with sodium azide, followed by reduction with palladium on carbon and subsequent reaction with 2-bromoethyl methyl ether. The resulting intermediate is then reacted with tetrazole, and the final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide has been used in a variety of scientific research applications, particularly in the fields of neuroscience and cancer research. In neuroscience, this compound has been shown to inhibit the activity of certain ion channels, which can help to elucidate the mechanisms underlying neuronal signaling. In cancer research, this compound has been shown to inhibit the growth of certain tumor cell lines, making it a potential candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
N-[1-(2-methoxyethyl)tetrazol-5-yl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2/c1-18-7-6-16-10(13-14-15-16)12-9(17)8-4-2-3-5-11-8/h2-5H,6-7H2,1H3,(H,12,13,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKCYFJUAKDOHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=N1)NC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclobutyl-N-[5-(oxolan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B7438101.png)
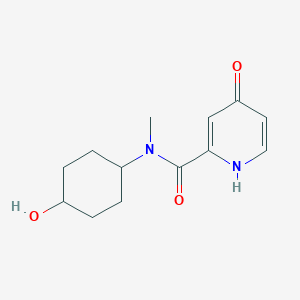
![2-Chloro-4-[[3-(2-methoxycyclopentyl)morpholin-4-yl]methyl]benzoic acid](/img/structure/B7438115.png)
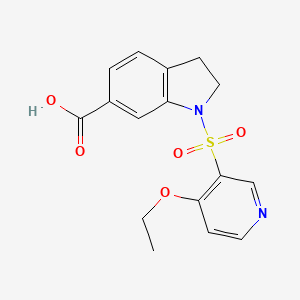
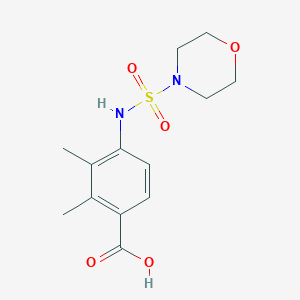
![3-[(2-Cyclopentyl-4,5,6,7-tetrahydroindazol-7-yl)carbamoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7438134.png)
![(3S,5R)-3-hydroxy-5-methyl-N-[1-[(4-methylphenyl)methyl]pyrrolidin-3-yl]piperidine-1-carboxamide](/img/structure/B7438141.png)
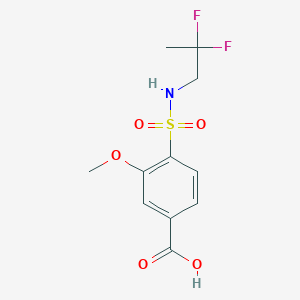
![N-[(3S,4S)-3-[(2-methylpyrimidin-4-yl)amino]oxan-4-yl]pyrazine-2-carboxamide](/img/structure/B7438150.png)
![N-[(1-benzyl-2-methylpyrrolidin-2-yl)methyl]-5-methyl-1-(oxan-4-yl)pyrazole-4-carboxamide](/img/structure/B7438155.png)
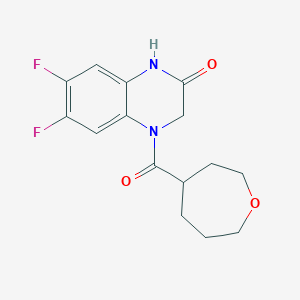
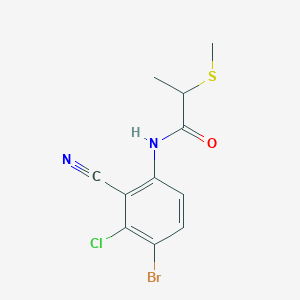
![2-Amino-7-oxaspiro[3.5]nonane-2-carboxylic acid hcl](/img/structure/B7438191.png)
![4-[[4-(Hydroxymethyl)oxan-4-yl]amino]-6-methylpyridine-3-carboxylic acid;hydrochloride](/img/structure/B7438196.png)